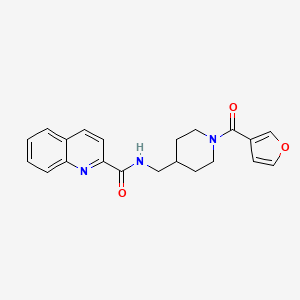

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide

Description

Structure and Key Features: The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide comprises a quinoline-2-carboxamide core linked to a piperidine ring via a methyl bridge. The piperidine nitrogen is substituted with a furan-3-carbonyl group, introducing a heteroaromatic moiety.

The furan-3-carbonyl group likely derives from acylation of the piperidine nitrogen using furan-3-carbonyl chloride or analogous reagents.

Potential Applications: Quinoline carboxamides are broadly explored for antimicrobial, anticancer, and central nervous system (CNS) activities. The furan substituent may enhance lipophilicity, influencing blood-brain barrier penetration or target binding .

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUPMVIXBZQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinoline-2-carboxylic acid, which undergoes a coupling reaction with a piperidine derivative. The furan-3-carbonyl group is then introduced through a subsequent reaction, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Quinoline Carboxamide Derivatives

The target compound’s quinoline-2-carboxamide core distinguishes it from most analogs in the evidence, which feature quinoline-4-carboxamide scaffolds (e.g., compounds 5a1–5b1 in –2). Key differences include:

Structural Implications :

- Piperidine Substitution: The furan-3-carbonyl group introduces a planar, electron-rich system distinct from aliphatic amines (e.g., dimethylamino in 5a1–5a7) or morpholine (5a5), which could modulate solubility or metabolic stability .

Piperidine-Based Analogues

Piperidine derivatives in the evidence (e.g., fentanyl analogs in ) share the piperidine scaffold but differ in functionalization and applications:

Key Observations :

- Furan vs. Aryl Groups : The furan-3-carbonyl group in the target compound contrasts with arylacetyl groups in fentanyl analogs (), which are critical for µ-opioid receptor binding. This suggests divergent pharmacological profiles.

- Piperidine N-Substituents: Aliphatic amines (e.g., dimethylamino in 5a1–5a7) improve aqueous solubility, whereas aromatic acyl groups (furan-3-carbonyl) may enhance membrane permeability .

Heterocyclic Substituents

Furan-containing analogs in the evidence highlight the role of heteroaromaticity:

Functional Differences :

- Furan-3 vs.

- Morpholine vs. Furan : Morpholine derivatives (e.g., 5a5 ) exhibit higher polarity, favoring solubility but limiting CNS penetration, whereas furan’s lipophilicity may improve bioavailability .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure

The compound's structure features a quinoline core linked to a piperidine ring and a furan-3-carbonyl moiety, which is crucial for its biological activity. The molecular formula can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, this compound was evaluated for its ability to inhibit various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast cancer) | 3.5 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 4.0 | Cell cycle arrest in G1 phase |

These results suggest that the compound may induce apoptosis and inhibit cell growth through multiple pathways, including caspase activation and cell cycle regulation.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using in vitro models. It was found to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Treatment | NO Production (% of Control) | Significance |

|---|---|---|

| Control | 100% | - |

| Compound (10 µM) | 30% | p < 0.01 |

| Compound (20 µM) | 15% | p < 0.001 |

The results indicate that the compound effectively inhibits pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

This compound has also been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Several case studies have documented the synthesis and evaluation of similar quinoline derivatives, highlighting their biological activities:

- Synthesis and Evaluation of Quinoline Derivatives : A study synthesized various quinoline derivatives and evaluated their anticancer properties, noting that modifications to the quinoline structure significantly influenced biological activity .

- In Vivo Studies on Anti-inflammatory Effects : Another case study demonstrated the in vivo anti-inflammatory effects of related compounds, showing a dose-dependent reduction in inflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.